molecular formula C13H13F3N2O3 B13916874 Ethyl (S)-3-((4-cyano-3-(trifluoromethyl)phenyl)amino)-2-hydroxypropanoate

Ethyl (S)-3-((4-cyano-3-(trifluoromethyl)phenyl)amino)-2-hydroxypropanoate

Cat. No.: B13916874
M. Wt: 302.25 g/mol
InChI Key: BZPFSWOOHFETMM-NSHDSACASA-N
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Description

Ethyl (S)-3-((4-cyano-3-(trifluoromethyl)phenyl)amino)-2-hydroxypropanoate is a chemical compound characterized by its unique structure, which includes a trifluoromethyl group, a cyano group, and an amino group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (S)-3-((4-cyano-3-(trifluoromethyl)phenyl)amino)-2-hydroxypropanoate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Amino Intermediate: The initial step involves the reaction of 4-cyano-3-(trifluoromethyl)aniline with an appropriate reagent to introduce the amino group.

    Esterification: The final step involves the esterification of the hydroxylated intermediate with ethyl alcohol to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl (S)-3-((4-cyano-3-(trifluoromethyl)phenyl)amino)-2-hydroxypropanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be used for substitution reactions.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Ethyl (S)-3-((4-cyano-3-(trifluoromethyl)phenyl)amino)-2-hydroxypropanoate has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as high thermal stability or unique electronic characteristics.

    Biological Studies: It can be used in studies to understand the interaction of trifluoromethylated compounds with biological systems.

    Industrial Applications: It can be used in the synthesis of agrochemicals, dyes, and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of Ethyl (S)-3-((4-cyano-3-(trifluoromethyl)phenyl)amino)-2-hydroxypropanoate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (S)-3-((4-cyano-3-(difluoromethyl)phenyl)amino)-2-hydroxypropanoate
  • Ethyl (S)-3-((4-cyano-3-(fluoromethyl)phenyl)amino)-2-hydroxypropanoate
  • Ethyl (S)-3-((4-cyano-3-(methyl)phenyl)amino)-2-hydroxypropanoate

Uniqueness

Ethyl (S)-3-((4-cyano-3-(trifluoromethyl)phenyl)amino)-2-hydroxypropanoate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group can enhance the compound’s stability, lipophilicity, and ability to participate in specific chemical reactions, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C13H13F3N2O3

Molecular Weight

302.25 g/mol

IUPAC Name

ethyl (2S)-3-[4-cyano-3-(trifluoromethyl)anilino]-2-hydroxypropanoate

InChI

InChI=1S/C13H13F3N2O3/c1-2-21-12(20)11(19)7-18-9-4-3-8(6-17)10(5-9)13(14,15)16/h3-5,11,18-19H,2,7H2,1H3/t11-/m0/s1

InChI Key

BZPFSWOOHFETMM-NSHDSACASA-N

Isomeric SMILES

CCOC(=O)[C@H](CNC1=CC(=C(C=C1)C#N)C(F)(F)F)O

Canonical SMILES

CCOC(=O)C(CNC1=CC(=C(C=C1)C#N)C(F)(F)F)O

Origin of Product

United States

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